2-(2-fluorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Overview
Description
2-(2-fluorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a synthetic organic compound notable for its complex structure and potential utility in diverse scientific research fields. The compound integrates multiple functional groups, including fluorophenoxy, triazolopyrimidine, and piperazine, which contribute to its unique chemical properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-fluorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions starting from readily available precursors. A common route includes:
Formation of the fluorophenoxy intermediate: : This can be achieved through nucleophilic aromatic substitution (SNAr) reactions using a suitable fluorinated benzene and a phenol derivative under basic conditions.
Synthesis of the triazolopyrimidine core: : This involves the cyclization of hydrazine derivatives with appropriate dicarbonyl compounds under acidic or basic conditions.
Piperazine ring closure: : The piperazine unit is typically introduced via condensation reactions with diamines.
Final coupling: : The intermediate compounds are then coupled using a variety of conditions, such as Suzuki coupling or Buchwald-Hartwig amination, to form the final product.
Industrial Production Methods: Industrial production of this compound might scale up the synthetic route with considerations for cost, yield, and safety. This could involve optimizing reaction conditions, using continuous flow chemistry, or employing catalytic processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound could undergo oxidation at the piperazine ring or the phenyl groups, forming various oxidized derivatives.
Reduction: : Reduction reactions may target the triazolopyrimidine moiety or the ketone group, yielding reduced analogs.
Substitution: : The fluorine atom on the phenyl ring and the substituents on the piperazine ring provide sites for nucleophilic substitution reactions.
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: : Alkyl halides, amines, under basic or acidic conditions.
Oxidation products: : Oxidized ketones, quinones.
Reduction products: : Alcohols, reduced triazoles.
Substitution products: : Substituted phenoxy derivatives, aminated piperazines.
Scientific Research Applications
Chemistry:
Utilized as a precursor for designing complex molecular architectures.
Useful in studying the reactivity and stability of triazolopyrimidine derivatives.
May serve as a molecular probe or ligand in biochemical assays.
Could be investigated for its therapeutic effects in treating various diseases.
Used in the development of novel materials or as intermediates in the synthesis of high-value chemicals.
Mechanism of Action
The biological mechanism of action for 2-(2-fluorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone would depend on its target and context of use. Generally, it could interact with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent binding, influencing specific biochemical pathways and cellular processes.
Comparison with Similar Compounds
2-(2-fluorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is unique due to its integration of multiple functional groups, which enhances its versatility and reactivity. Similar compounds include:
2-(2-fluorophenoxy)-1-(4-(3-phenyl-1H-[1,2,4]triazol-3-yl)piperazin-1-yl)ethanone: : A similar structure with a 1,2,4-triazole instead of the triazolopyrimidine.
2-(2-chlorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone: : Chlorine substituted analog, offering insights into the effect of halogen substitution.
2-(2-methylphenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone: : Methyl group instead of fluorine, useful for studying the influence of different substituents on chemical properties.
This concludes the detailed exploration of this compound, reflecting on its synthesis, reactions, applications, and comparative analysis.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O2/c23-17-8-4-5-9-18(17)32-14-19(31)28-10-12-29(13-11-28)21-20-22(25-15-24-21)30(27-26-20)16-6-2-1-3-7-16/h1-9,15H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGVVGWZIGHXHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)COC5=CC=CC=C5F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.